
Spectroscopic Characterization of 1-(2-Bromo-6-
fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1-(2-Bromo-6-fluorophenyl)ethanol

CAS No.: 1232407-68-9

Cat. No.: B1375031

Get Quote

This technical guide provides a detailed analysis of the spectroscopic properties of the chiral

alcohol 1-(2-Bromo-6-fluorophenyl)ethanol. In the absence of experimentally acquired

spectra in publicly available databases, this document leverages advanced spectroscopic

prediction principles to offer a comprehensive characterization. This guide is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of this compound's structural features as revealed by Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction
1-(2-Bromo-6-fluorophenyl)ethanol is a halogenated aromatic alcohol with potential

applications as a building block in organic synthesis, particularly in the development of

pharmaceutical agents and other specialty chemicals. The presence of a stereocenter and the

unique substitution pattern on the phenyl ring—containing both a bromine and a fluorine atom

ortho to the ethanol substituent—impart specific chemical and physical properties that are of

interest for creating complex molecular architectures. Accurate spectroscopic data is

paramount for its unambiguous identification and for quality control in its synthesis and

subsequent reactions.
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This guide will delve into the predicted spectroscopic data for 1-(2-Bromo-6-
fluorophenyl)ethanol, offering in-depth interpretation based on fundamental principles of

chemical structure and spectroscopy.

Molecular Structure and Spectroscopic Overview
The molecular structure of 1-(2-Bromo-6-fluorophenyl)ethanol is foundational to

understanding its spectroscopic signature. The molecule's key features include a chiral

secondary alcohol, a disubstituted aromatic ring, and the presence of bromine and fluorine

atoms. These elements will give rise to distinct signals in NMR, characteristic absorption bands

in IR, and predictable fragmentation patterns in MS.

Figure 1: Chemical structure of 1-(2-Bromo-6-fluorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-(2-Bromo-6-fluorophenyl)ethanol, we will examine the predicted

¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methine proton of the alcohol, the hydroxyl proton, and the methyl protons.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

CH-OH ~5.2 - 5.4 Quartet ~6.5

Aromatic H ~7.0 - 7.5 Multiplet -

OH
Variable (broad

singlet)
Broad Singlet -

CH₃ ~1.5 - 1.7 Doublet ~6.5

Interpretation of the Predicted ¹H NMR Spectrum:
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Methyl Protons (CH₃): The three equivalent protons of the methyl group are expected to

appear as a doublet in the upfield region of the spectrum, around 1.5 - 1.7 ppm. This splitting

is due to coupling with the adjacent methine proton.

Methine Proton (CH-OH): The single proton on the carbon bearing the hydroxyl group is

predicted to be a quartet around 5.2 - 5.4 ppm. This multiplicity arises from coupling to the

three protons of the methyl group. Its downfield shift is due to the deshielding effect of the

adjacent oxygen atom and the aromatic ring.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region

(7.0 - 7.5 ppm) as a complex multiplet. The exact chemical shifts and coupling patterns will

be influenced by the electronic effects of the bromo and fluoro substituents.

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet, and its

chemical shift is highly dependent on concentration, temperature, and solvent. It can range

from 1.5 to 5.0 ppm or even broader.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

C-Br ~120 - 125

C-F ~158 - 162 (d, ¹JCF ≈ 240-250 Hz)

Aromatic C-H ~125 - 135

Aromatic C-C ~140 - 145

CH-OH ~68 - 72

CH₃ ~23 - 27

Interpretation of the Predicted ¹³C NMR Spectrum:

Aliphatic Carbons: The methyl carbon (CH₃) is expected at the most upfield position (~23 -

27 ppm). The carbon bearing the hydroxyl group (CH-OH) will be significantly downfield (~68
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- 72 ppm) due to the electronegativity of the oxygen atom.

Aromatic Carbons: The aromatic region will show six distinct signals. The carbon attached to

the fluorine atom will be the most downfield and will appear as a doublet with a large one-

bond C-F coupling constant (¹JCF). The carbon attached to the bromine atom will be in the

range of 120 - 125 ppm. The remaining aromatic carbons will have chemical shifts

determined by their position relative to the substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(2-Bromo-6-fluorophenyl)ethanol is predicted to exhibit the following

characteristic absorption bands.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-O stretch (alcohol) 1050 - 1150 Strong

C-F stretch 1100 - 1300 Strong

C-Br stretch 500 - 600 Medium

Interpretation of the Predicted IR Spectrum:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the

most characteristic feature of the alcohol functional group.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1375031/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-2-bromo-6-fluorophenyl-ethanol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C=C Aromatic Stretch: The presence of the benzene ring will give rise to one or more sharp

bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range is indicative of the C-O single bond

of the secondary alcohol.

Halogen Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint

region, with the C-F stretch being a strong band between 1100-1300 cm⁻¹ and the C-Br

stretch appearing at lower wavenumbers (500-600 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(2-Bromo-6-fluorophenyl)ethanol, electron ionization (EI) would likely

lead to the following key fragments.

m/z Predicted Fragment Interpretation

218/220 [M]⁺
Molecular ion peak (with

isotopic pattern for Br)

203/205 [M - CH₃]⁺ Loss of a methyl group

199/201 [M - H₂O]⁺ Loss of water

175/177 [M - C₂H₅O]⁺ Loss of the ethanol side chain

123 [C₇H₆F]⁺
Aromatic fragment after loss of

Br and CHOH

45 [C₂H₅O]⁺ Ethanol side chain fragment

Interpretation of the Predicted Mass Spectrum:

The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern with two

peaks of nearly equal intensity at m/z 218 and 220, corresponding to the two isotopes of

bromine (⁷⁹Br and ⁸¹Br).
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[M]⁺˙
m/z 218/220

[M-CH₃]⁺
m/z 203/205

- •CH₃

[M-H₂O]⁺˙
m/z 200/202

- H₂O

[C₆H₃BrF]⁺˙
m/z 175/177

- C₂H₅O•

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways for 1-(2-Bromo-6-fluorophenyl)ethanol in
EI-MS.

Experimental Protocols
While the data presented here is predicted, the following are standard operating procedures for

the acquisition of such spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 1-(2-Bromo-6-fluorophenyl)ethanol in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation

delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction.

IR Spectroscopy Protocol
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Sample Preparation: As a liquid, a thin film of the neat compound can be prepared between

two KBr or NaCl plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by

gas chromatography (GC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization

of 1-(2-Bromo-6-fluorophenyl)ethanol. The detailed analysis of the expected NMR, IR, and

MS data offers a valuable resource for the identification and structural confirmation of this

compound. The provided protocols outline the standard methodologies for acquiring such data

experimentally. As a Senior Application Scientist, I recommend that any synthesis of this

compound be followed by experimental verification of its structure using these spectroscopic

techniques, with this guide serving as a reference for the interpretation of the resulting data.

To cite this document: BenchChem. [Spectroscopic Characterization of 1-(2-Bromo-6-
fluorophenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1375031/docs#spectroscopic-characterization-of-1-2-
bromo-6-fluorophenyl-ethanol-a-technical-guide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1375031/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-2-bromo-6-fluorophenyl-ethanol-a-technical-guide
https://www.benchchem.com/product/b1375031/docs#spectroscopic-characterization-of-1-2-bromo-6-fluorophenyl-ethanol-a-technical-guide
https://www.benchchem.com/product/b1375031/docs#spectroscopic-characterization-of-1-2-bromo-6-fluorophenyl-ethanol-a-technical-guide
https://www.benchchem.com/product/b1375031/docs#spectroscopic-characterization-of-1-2-bromo-6-fluorophenyl-ethanol-a-technical-guide
https://www.benchchem.com/product/b1375031/docs#spectroscopic-characterization-of-1-2-bromo-6-fluorophenyl-ethanol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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